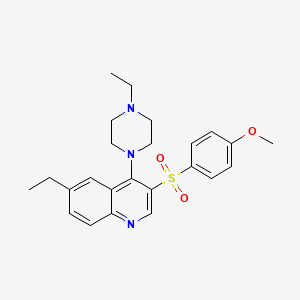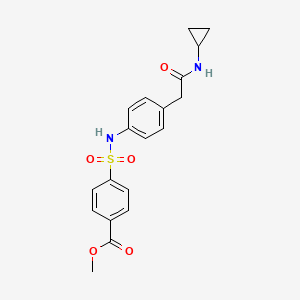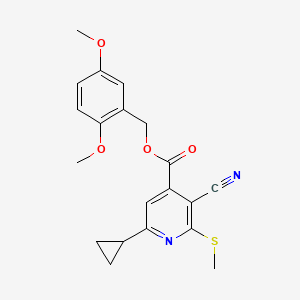
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)quinoline, also known as EEPQ, is a novel quinoline derivative that exhibits potent anti-cancer activity. EEPQ has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Molecular Structure
6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)quinoline and its derivatives are subjects of scientific interest due to their complex molecular structures and potential applications. The synthesis of related compounds involves various chemical reactions, including the Claisen–Schmidt reaction, which has been used to synthesize ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives. This process benefits from the use of titanium nanomaterial-based sulfonic acid catalysts, which enable efficient reactions under solvent-free conditions. Such compounds have been characterized by methods including FT-IR, XRD, TEM, SEM, and Raman spectroscopy, showcasing the intricate structural features of these molecules (Murugesan, Gengan, & Lin, 2017).
Applications in Antimicrobial Research
The potential applications of this compound derivatives extend to antimicrobial research. Some derivatives have been synthesized with the aim of exploring their antibacterial activities. For instance, quinoxaline sulfonamides synthesized from related compounds have shown promising antibacterial activities against various bacterial strains, including Staphylococcus spp. and Escherichia coli. This indicates the potential of these compounds in the development of new antibacterial agents, highlighting the significance of their structural features in contributing to their biological activities (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Catalytic Applications
The chemical synthesis of derivatives related to this compound has been facilitated by the use of innovative catalysts. For example, boron nitride nanomaterial-based solid acid catalysts have been employed for the one-pot synthesis of ethylpiperazinyl-quinolinyl fused acridine derivatives under microwave irradiation conditions. This approach not only demonstrates the catalytic efficiency of such materials but also highlights the green chemistry aspects of the synthesis process, including reduced reaction times and the recyclability of the catalysts, which aligns with the goals of sustainable chemistry (Murugesan, Gengan, Moodley, & Gericke, 2017).
properties
IUPAC Name |
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-4-18-6-11-22-21(16-18)24(27-14-12-26(5-2)13-15-27)23(17-25-22)31(28,29)20-9-7-19(30-3)8-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGKGYRDKNUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)


![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)
![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)


![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)
